Mesilato de Doxazosina

Descripción general

Descripción

El mesilato de doxazosina es un compuesto de quinazolina que actúa como un antagonista selectivo de los receptores alfa-1 adrenérgicos. Se utiliza principalmente para tratar la hiperplasia prostática benigna (HPB) y la hipertensión. Al relajar los músculos de la próstata y el cuello de la vejiga, ayuda a mejorar la micción en los hombres con HPB. Además, reduce la presión arterial al relajar los vasos sanguíneos, lo que permite que la sangre fluya más fácilmente .

Mecanismo De Acción

El mesilato de doxazosina funciona bloqueando selectivamente los receptores alfa-1 adrenérgicos, que se encuentran en los músculos lisos de los vasos sanguíneos y la próstata. Al inhibir estos receptores, provoca vasodilatación y relajación de los músculos de la próstata y el cuello de la vejiga. Esto da como resultado una mejora del flujo de orina en pacientes con HPB y una reducción de la presión arterial en pacientes hipertensos. Los principales objetivos moleculares son los receptores alfa-1 adrenérgicos, y las vías implicadas incluyen la inhibición de la actividad del sistema nervioso simpático .

Compuestos similares:

Prazosina: Otro antagonista de los receptores alfa-1 adrenérgicos que se utiliza para tratar la hipertensión y la HPB.

Terazocina: Similar al this compound, se utiliza para la hipertensión y la HPB, pero tiene una vida media más corta.

Tamsulosina: Utilizada principalmente para la HPB, con una mayor selectividad para los receptores alfa-1A en la próstata

Singularidad: El this compound es único debido a sus efectos de larga duración, lo que permite una dosificación única diaria. Esto mejora el cumplimiento del paciente en comparación con otros antagonistas de los receptores alfa-1 adrenérgicos que requieren dosis múltiples al día. Además, su doble acción sobre la hipertensión y la HPB lo convierte en un agente terapéutico versátil .

Aplicaciones Científicas De Investigación

El mesilato de doxazosina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto de referencia en el desarrollo de nuevos antagonistas de los receptores alfa-1 adrenérgicos.

Biología: Se ha estudiado por sus efectos en las vías de señalización celular y las interacciones con los receptores.

Medicina: Se ha investigado su posible uso en el tratamiento de otras afecciones como el trastorno de estrés postraumático (TEPT) y la prostatitis crónica .

Industria: Se utiliza en la formulación de sistemas de liberación de fármacos de liberación controlada para mejorar el cumplimiento del paciente y la eficacia terapéutica .

Análisis Bioquímico

Biochemical Properties

Doxazosin mesylate interacts with alpha1-adrenergic receptors, which are proteins located in various tissues throughout the body, including the prostate and bladder neck . By blocking these receptors, doxazosin mesylate inhibits the tightening of smooth muscle, which can affect urine flow and frequency . The metabolism of doxazosin mesylate involves several enzymes, including CYP3A4, CYP2D6, and CYP2C9 .

Cellular Effects

Doxazosin mesylate has a significant impact on cellular function. It relaxes the muscles in the prostate and bladder neck, making it easier to urinate . This relaxation is achieved by blocking the alpha1-adrenergic receptors, which are involved in the contraction of smooth muscle . Additionally, doxazosin mesylate can cause apoptosis of hERG potassium channels in an in vitro setting, which may contribute to a risk of heart failure .

Molecular Mechanism

The molecular mechanism of doxazosin mesylate involves the competitive inhibition of postsynaptic alpha1-adrenergic receptors . This inhibition results in the dilation of veins and arterioles, leading to a decrease in total peripheral resistance and blood pressure . In the context of BPH, the inhibition of these receptors in prostatic stromal and bladder neck tissues reduces the urethral stricture causing BPH symptoms .

Temporal Effects in Laboratory Settings

Postural hypotension, with or without symptoms such as dizziness, may develop within a few hours following the administration of doxazosin mesylate . The long-lasting effects of doxazosin mesylate allow it to be administered once a day .

Dosage Effects in Animal Models

In animal reproduction studies, no adverse developmental effects were observed when doxazosin mesylate was orally administered to pregnant rabbits and rats during the period of organogenesis at doses of up to 41 mg/kg and 20 mg/kg, respectively . Postnatal development was delayed in rats at a dose of 8 times the 12 mg/day recommended dose .

Metabolic Pathways

Doxazosin mesylate is extensively metabolized in the liver, mainly by O-demethylation of the quinazoline nucleus or hydroxylation of the benzodioxan moiety . The primary pathway for elimination is via CYP3A4, with CYP2D6 and CYP2C9 metabolic pathways also involved to a lesser extent .

Transport and Distribution

Doxazosin mesylate is absorbed after oral administration and reaches the maximum plasma level within 2–3 hours . This rapid absorption can sometimes lead to sudden hypotension, requiring the drug to be given in low doses with high frequent dosing .

Subcellular Localization

As an alpha1-adrenergic receptor antagonist, doxazosin mesylate primarily interacts with these receptors located in the cell membrane. The blocking of these receptors leads to the relaxation of smooth muscle in the prostate and bladder neck, affecting the function of these cells .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El mesilato de doxazosina se puede sintetizar mediante un proceso de varios pasos que involucra la reacción de cloruro de 2,3-dihidro-1,4-benzodioxina-2-carbonilo con piperazina, seguido de la reacción con 6,7-dimetoxi-4-aminoquinazolina. El producto final se trata entonces con ácido metanosulfónico para formar la sal de mesilato .

Métodos de producción industrial: En entornos industriales, el this compound se produce utilizando técnicas de síntesis química a gran escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la calidad y el rendimiento consistentes del producto final. La síntesis se lleva a cabo típicamente en reactores por lotes, seguidos de pasos de purificación como la cristalización y la filtración .

Tipos de Reacciones:

Oxidación: El this compound puede sufrir una degradación oxidativa, lo que lleva a la formación de varios productos de degradación.

Reducción: El compuesto es relativamente estable en condiciones reductoras.

Sustitución: Puede participar en reacciones de sustitución nucleofílica, particularmente en el anillo de quinazolina .

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes en condiciones ácidas o neutras.

Sustitución: Nucleófilos como aminas o tioles en presencia de una base .

Principales productos formados:

Oxidación: Varios derivados de quinazolina.

Sustitución: Compuestos de quinazolina sustituidos .

Comparación Con Compuestos Similares

Prazosin: Another alpha-1 adrenergic receptor antagonist used to treat hypertension and BPH.

Terazosin: Similar to doxazosin mesylate, it is used for hypertension and BPH but has a shorter half-life.

Tamsulosin: Primarily used for BPH, with a higher selectivity for alpha-1A receptors in the prostate

Uniqueness: Doxazosin mesylate is unique due to its long-lasting effects, allowing for once-daily dosing. This improves patient compliance compared to other alpha-1 adrenergic receptor antagonists that require multiple doses per day. Additionally, its dual action on both hypertension and BPH makes it a versatile therapeutic agent .

Propiedades

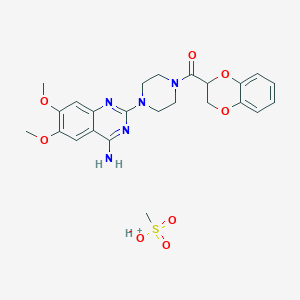

IUPAC Name |

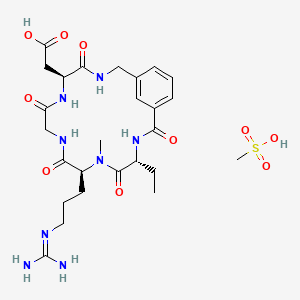

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O5.CH4O3S/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20;1-5(2,3)4/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJECBOKJABCYMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74191-85-8 (Parent) | |

| Record name | Doxazosin mesylate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077883433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5045598 | |

| Record name | Doxazosin mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

... Freely soluble in dimethylsulfoxide, soluble in dimethylformamide, slightly soluble in methanol, ethanol, and water (0.8 percent at 25 °C), and very slighlty soluble in acetone and methylene chloride. | |

| Record name | DOXAZOSIN MESYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Selective alpha1-adrenergic blocker related to prazosin, q.v. /Salt not specified/, Blocks postsynaptic alpha 1 receptors and cause vasodilation /Salt not specified/, Hypertension: Blockade of alpha1-adrenergic receptors by doxazosin results in peripheral vasodilation, which produces a fall in blood pressure because of decreased peripheral vascular resistance. Benign prostatic hyperplasia: Relaxation of smooth muscle in the bladder neck, prostate, and prostate capsule produced by alpha1-adrenergic blockade results in a reduction in urethral resistance and pressure, bladder outlet resistance, and urinary symptoms. /Salt not specified/, Previous studies have demonstrated that the alpha(1)-adrenergic receptor antagonist doxazosin (Dox) inhibits multiple mitogenic signaling pathways in human vascular smooth muscle cells. This broad antiproliferative activity of Dox occurs through a novel mechanism unrelated to its blocking the alpha(1)-adrenergic receptor. Flow cytometry demonstrated that Dox prevents mitogen-induced G(1)-->S progression of human coronary artery smooth muscle cells (CASMCs) in a dose-dependent manner, with a maximal reduction of S-phase transition by 88+/-10.5% in 20 ng/mL platelet-derived growth factor and 1 micromol/L insulin (P+I)-stimulated cells (P<0.01 for 10 micromol/L Dox versus P+I alone) and 52+/-18.7% for 10% FBS-induced mitogenesis (P<0.05 for 10 micromol/L Dox versus 10% FBS alone). Inhibition of G(1) exit by Dox was accompanied by a significant blockade of retinoblastoma protein (Rb) phospstimulated quiescent CASMCs to progress through G(1) and enter the S phase. E2F-mediated G(1) exit was not affected by Dox, suggesting that it targets events upstream from Rb hyperphosphorylation. Downregulation of the cyclin-dependent kinase inhibitory protein p27 is important for maximal activation of G(1) cyclin/cyclin-dependent kinase holoenzymes to overcome the cell cycle inhibitory activity of Rb. In Western blot analysis, p27 levels decreased after mitogenic stimulation (after P+I, 43+/-1.8% of quiescent cells [P<0.01 versus quiescent cells]; after 10% FBS, 55+/-7.7% of quiescent cells [P<0. 05 versus quiescent cells]), whereas the addition of Dox (10 micromol/L) markedly attenuated its downregulation (after P+I, 90+/-8.3% of quiescent cells [P<0.05 versus P+I alone]; after 10% FBS, 78+/-8.3% of quiescent cells [P<0.05 versus 10% FBS alone]). Furthermore, Dox inhibited cyclin A expression, an E2F regulated gene that is essential for cell cycle progression into the S phase. The present study demonstrates that Dox inhibits CASMC proliferation by blocking cell cycle progression from the G(0)/G(1) phase to the S phase. This G(1)-->S blockade likely results from an inhibition of mitogen-induced Rb hyperphosphorylation through prevention of p27 downregulation. /Salt not specified/, For more Mechanism of Action (Complete) data for DOXAZOSIN MESYLATE (6 total), please visit the HSDB record page. | |

| Record name | DOXAZOSIN MESYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

77883-43-3 | |

| Record name | Doxazosin mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77883-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Doxazosin mesylate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077883433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doxazosin mesylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Doxazosin mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanone, [4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl](2,3-dihydro-1,4-benzodioxin-2-yl)-, methanesulfonate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Amino-2-[4-(1,4-benzodioxan-2-carbonyl)piperazin-1-yl]-6,7-dimethoxyquinazoline methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOXAZOSIN MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86P6PQK0MU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DOXAZOSIN MESYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

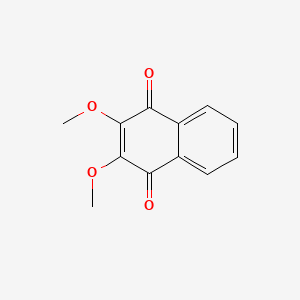

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,5'-dihydroxy-2,2'-bis(4-hydroxyphenyl)-7,7'-dimethoxy-4H,4'H-[6,8'-bichromene]-4,4'-dione](/img/structure/B1670825.png)

![(4r,5s,6s,7r)-4,7-Dibenzyl-5,6-dihydroxy-1,3-bis[4-(hydroxymethyl)benzyl]-1,3-diazepan-2-one](/img/structure/B1670831.png)